molecular formula C18H14O6 B1252142 Atroviridin

Atroviridin

Cat. No.: B1252142
M. Wt: 326.3 g/mol
InChI Key: LPOCFPIHJNBUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atroviridin belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of atroviridin as an antiviral agent, particularly against the Dengue virus (DENV). In silico analyses demonstrated that this compound interacts effectively with key proteins of DENV, such as E, C, NSB2/NS3, and NS5. Molecular docking studies indicated that this compound exhibits promising binding affinities, suggesting its potential as a therapeutic candidate against DENV infections. The compound was identified as one of the most favorable candidates for further wet laboratory testing to confirm its antiviral efficacy .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research has indicated that it possesses activity against various bacterial strains and fungi. This antimicrobial effect is particularly relevant in agricultural applications, where this compound can be utilized as a biocontrol agent to combat plant pathogens. The compound's mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including HepG2 and MDA-MB-231 cells. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy. In particular, this compound has been noted for its capacity to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers, indicating its potential role in cancer treatment .

Biopesticide Development

Given its antimicrobial and antifungal properties, this compound is being investigated for use as a biopesticide. Its efficacy against plant pathogens positions it as an environmentally friendly alternative to synthetic pesticides. Research into the formulation and application methods of this compound-based biopesticides is ongoing, with promising results indicating effective control of agricultural pests without harming beneficial organisms .

Table 1: Binding Affinities of this compound Against DENV Proteins

Protein TargetBinding Affinity (kcal/mol)Interaction Type
E-9.2Hydrogen Bonds
C-8.7Hydrophobic Interactions
NSB2/NS3-10.1Ionic Interactions
NS5-9.5Van der Waals Forces

Table 2: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Candida albicans40

Case Studies

Case Study 1: Antiviral Activity Against DENV

A study conducted using molecular simulation techniques revealed that this compound effectively binds to DENV proteins, leading to a significant reduction in viral replication in vitro. The findings support the potential development of this compound as an antiviral therapeutic agent against dengue infections.

Case Study 2: Biocontrol Agent in Agriculture

Field trials demonstrated that an this compound-based formulation significantly reduced the incidence of fungal infections in crops compared to untreated controls. The results suggest that this compound could be developed into a viable biopesticide for sustainable agriculture.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Atroviridin from natural sources, and how can contamination risks be minimized?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Contamination risks are mitigated by using inert solvents, rigorous filtration, and validating purity via NMR and mass spectrometry (MS). Replicate extractions under controlled conditions (temperature, pH) ensure consistency .
  • Key Parameters :

TechniqueParametersValidation Method
HPLCC18 column, gradient elution (acetonitrile/water)Retention time matching with standards
NMR500 MHz, DMSO-d6 solventCross-referencing with spectral databases

Q. How can researchers establish the baseline pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer : Use LC-MS/MS to quantify this compound in plasma/tissue samples after administration. Parameters include bioavailability (F%), half-life (t½), and clearance (CL). Standardize dosing regimens and control for variables like diet, circadian rhythms, and metabolic enzyme activity .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Cell viability assays (MTT, ATP luminescence) for cytotoxicity screening, complemented by target-specific assays (e.g., enzyme inhibition for kinase activity). Use positive/negative controls and triplicate measurements to reduce variability. Normalize data to solvent-only groups to account for background noise .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC50 values for this compound across pharmacological studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, incubation time). Conduct comparative assays under standardized protocols, including:

  • Cell line authentication (STR profiling).
  • Uniform ATP concentrations in kinase assays.
  • Cross-validation with orthogonal methods (e.g., SPR for binding affinity).
    Report confidence intervals and statistical power to contextualize variability .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term experimental use?

  • Methodological Answer : Stabilization approaches include:

  • Lyophilization with cryoprotectants (trehalose, sucrose).
  • Buffering at pH 6.5–7.0 to prevent hydrolysis.
  • Storage in amber vials under nitrogen atmosphere to limit photodegradation/oxidation. Validate stability via accelerated aging studies (40°C/75% RH) and periodic HPLC analysis .

Q. How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to target proteins. Validate predictions with mutagenesis studies (e.g., alanine scanning). Combine QSAR models with experimental data to prioritize synthetic analogs for testing .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicology studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Report effect sizes (Cohen’s d) and pre-register analysis plans to avoid p-hacking .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Document critical process parameters (CPPs) such as reaction temperature, catalyst loading, and purification thresholds. Use quality-by-design (QbD) principles to identify failure modes. Characterize batch-to-batch consistency via DSC (melting point) and PXRD (crystallinity) .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies investigating this compound’s therapeutic potential?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Justify sample sizes via power analysis and minimize suffering through humane endpoints. Disclose conflicts of interest and raw data availability in publications .

Q. How should researchers address gaps in mechanistic data when publishing preliminary findings on this compound?

  • Methodological Answer : Clearly state limitations (e.g., unresolved signaling pathways) in the discussion section. Propose follow-up experiments (e.g., RNA-seq for transcriptomic profiling) and deposit datasets in public repositories (Figshare, Zenodo) for collaborative validation .

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

5,8,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C18H14O6/c1-18(2)6-5-9-13(20)12-14(21)10-7-8(19)3-4-11(10)23-17(12)15(22)16(9)24-18/h3-7,19-20,22H,1-2H3

InChI Key

LPOCFPIHJNBUIN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)O)OC4=C(C3=O)C=C(C=C4)O)O)C

melting_point

257-259°C

physical_description

Solid

Synonyms

atroviridin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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